Methyl N-(1-cyanocyclohexyl)benzenecarboximidate
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Overview
Description
Methyl N-(1-cyanocyclohexyl)benzenecarboximidate is an organic compound that belongs to the class of carboximidates. It is characterized by the presence of a benzenecarboximidic acid moiety, a cyanocyclohexyl group, and a methyl ester group. This compound is known for its unique chemical structure, which includes multiple bonds, aromatic rings, and nitrile groups .
Preparation Methods
The synthesis of Methyl N-(1-cyanocyclohexyl)benzenecarboximidate typically involves the reaction of benzenecarboximidic acid with a cyanocyclohexyl group under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
Methyl N-(1-cyanocyclohexyl)benzenecarboximidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Scientific Research Applications
Methyl N-(1-cyanocyclohexyl)benzenecarboximidate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl N-(1-cyanocyclohexyl)benzenecarboximidate involves its interaction with molecular targets and pathways. The compound can act as an electrophile, participating in addition reactions with nucleophiles. It can also form complexes with transition metals, influencing various catalytic processes. The specific molecular targets and pathways depend on the context of its application .
Comparison with Similar Compounds
Methyl N-(1-cyanocyclohexyl)benzenecarboximidate can be compared with other carboximidates and related compounds:
Benzenecarboximidic acid: Similar in structure but lacks the cyanocyclohexyl group.
Methyl benzenecarboximidate: Similar but without the cyanocyclohexyl group.
N-(1-Adamantyl)benzenecarboximidic acid: Contains an adamantyl group instead of a cyanocyclohexyl group. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
62722-92-3 |
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Molecular Formula |
C15H18N2O |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
methyl N-(1-cyanocyclohexyl)benzenecarboximidate |
InChI |
InChI=1S/C15H18N2O/c1-18-14(13-8-4-2-5-9-13)17-15(12-16)10-6-3-7-11-15/h2,4-5,8-9H,3,6-7,10-11H2,1H3 |
InChI Key |
DTVITCQTVQZJJT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=NC1(CCCCC1)C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
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